4-(2,4-Dichlorophenyl)azetidin-2-one
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Overview
Description
4-(2,4-Dichlorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7Cl2NO and a molecular weight of 216.06 g/mol It is a member of the azetidinone family, which is characterized by a four-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)azetidin-2-one typically involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidinones, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,4-Dichlorophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the transition state of their substrates. This inhibition can lead to various biological effects, including antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)azetidin-2-one
- Spiro-azetidin-2-one derivatives
- Azetidine-2-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other azetidinone derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7Cl2NO |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-5-1-2-6(7(11)3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
PWNBQPXEDKUNQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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